3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The initial steps often include the preparation of the benzofuran and indole intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or indole rings.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and indole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
- 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
Uniqueness
Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the presence of both benzofuran and indole moieties, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts.
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that integrates a benzofuran moiety and an indole derivative, which are known for their diverse biological activities. The molecular formula is C20H24N2O3, with a molecular weight of approximately 336.42 g/mol.
Antioxidant Properties
Research indicates that benzofuran derivatives exhibit significant antioxidant activity. A study on related compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential neuroprotective effects against oxidative stress-related conditions . The incorporation of the benzofuran structure in this compound may enhance its antioxidant capacity.
Neuroprotective Effects
Analogues of benzofuran have shown promise in neuroprotection. For example, compounds similar to this compound have been reported to protect against neuronal damage in models of ischemia and traumatic brain injury . These effects are attributed to their capability to inhibit lipid peroxidation and modulate neuroinflammatory responses.
Antimicrobial Activity
The indole component in the compound is known for its antimicrobial properties. Studies have indicated that indole derivatives can inhibit various bacterial strains, suggesting that this compound may possess similar antimicrobial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The benzofuran moiety likely contributes to the scavenging of reactive oxygen species (ROS), reducing oxidative stress in cells.
- Neuroprotection : By modulating signaling pathways involved in inflammation and apoptosis, the compound may protect neural cells from damage.
- Antimicrobial Action : The interaction of the indole structure with bacterial enzymes could inhibit their function, leading to reduced bacterial growth.
Case Studies
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-4-5-20-19(13-18)17(14-24-20)8-10-23-22(25)7-3-15-2-6-21-16(12-15)9-11-27-21/h2,4-6,12-14,24H,3,7-11H2,1H3,(H,23,25) |
InChI Key |
ZBPRMNCBPZUFCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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